4-Propoxybenzoyl chloride 4-Propoxybenzoyl chloride
Brand Name: Vulcanchem
CAS No.: 40782-58-9
VCID: VC2227263
InChI: InChI=1S/C10H11ClO2/c1-2-7-13-9-5-3-8(4-6-9)10(11)12/h3-6H,2,7H2,1H3
SMILES: CCCOC1=CC=C(C=C1)C(=O)Cl
Molecular Formula: C10H11ClO2
Molecular Weight: 198.64 g/mol

4-Propoxybenzoyl chloride

CAS No.: 40782-58-9

Cat. No.: VC2227263

Molecular Formula: C10H11ClO2

Molecular Weight: 198.64 g/mol

* For research use only. Not for human or veterinary use.

4-Propoxybenzoyl chloride - 40782-58-9

Specification

CAS No. 40782-58-9
Molecular Formula C10H11ClO2
Molecular Weight 198.64 g/mol
IUPAC Name 4-propoxybenzoyl chloride
Standard InChI InChI=1S/C10H11ClO2/c1-2-7-13-9-5-3-8(4-6-9)10(11)12/h3-6H,2,7H2,1H3
Standard InChI Key FKAPQNQLKYYUAE-UHFFFAOYSA-N
SMILES CCCOC1=CC=C(C=C1)C(=O)Cl
Canonical SMILES CCCOC1=CC=C(C=C1)C(=O)Cl

Introduction

Chemical Structure and Properties

4-Propoxybenzoyl chloride (C₁₀H₁₁ClO₂) features a benzoyl chloride moiety with a propoxy substituent at the para position of the aromatic ring. This structural arrangement influences both its physical and chemical properties.

Structural Features

The molecule consists of:

  • A benzene ring as the core structure

  • A carbonyl chloride (-COCl) group directly attached to the benzene ring

  • A propoxy group (-OCH₂CH₂CH₃) at the para position relative to the carbonyl chloride group

Physical Properties

While specific data for 4-propoxybenzoyl chloride is limited in the available literature, its properties can be estimated based on structurally similar compounds. For comparison, 4-propylbenzoyl chloride (which differs by having a propyl rather than propoxy group) has a reduced pressure boiling point of 408.7 K at 0.027 bar . The presence of the oxygen atom in the propoxy group would likely result in different physical properties, including:

  • Increased polarity compared to 4-propylbenzoyl chloride

  • Potentially higher boiling point due to increased intermolecular interactions

  • Different solubility profile, with improved solubility in polar solvents

Spectroscopic Characteristics

In terms of spectroscopic properties, 4-propoxybenzoyl chloride would be expected to show characteristic signals in:

  • IR spectroscopy: Strong carbonyl stretching band (typically around 1750-1780 cm⁻¹ for acid chlorides)

  • ¹H NMR: Signals for aromatic protons (δ 7-8 ppm), propoxy methylene protons (δ 3.8-4.2 ppm for -OCH₂-), and methylene/methyl protons from the propyl chain

  • ¹³C NMR: Characteristic carbonyl carbon signal (δ 165-175 ppm) and aromatic carbon signals

Reactivity and Chemical Behavior

As an acid chloride derivative, 4-propoxybenzoyl chloride exhibits high reactivity toward nucleophiles, making it valuable for various transformations in organic synthesis.

General Reactivity Patterns

The compound demonstrates reactivity patterns typical of acid chlorides:

  • Hydrolysis in aqueous conditions to form 4-propoxybenzoic acid

  • Alcoholysis to form corresponding esters

  • Aminolysis to form amides

  • Friedel-Crafts acylation reactions

  • Reduction to corresponding aldehydes

The presence of the propoxy group at the para position would influence the electronic environment of the carbonyl group, potentially altering its reactivity compared to benzoyl chloride itself.

Stability Considerations

Like other acid chlorides, 4-propoxybenzoyl chloride is moisture-sensitive and reacts with water to form the corresponding carboxylic acid and hydrogen chloride. This reactivity necessitates storage under anhydrous conditions, typically in sealed containers under inert atmosphere.

Similar compounds like 4-propylbenzoyl chloride are described as corrosive materials that cause burns by all exposure routes . 4-Propoxybenzoyl chloride would likely share these hazardous properties, releasing hydrogen chloride gas upon contact with moisture, including bodily tissues.

Applications in Organic Synthesis

4-Propoxybenzoyl chloride serves as a valuable building block in organic synthesis, particularly in pharmaceutical and materials science applications.

Pharmaceutical Applications

In pharmaceutical synthesis, 4-propoxybenzoyl chloride could serve as:

  • An intermediate in the preparation of anti-inflammatory agents

  • A building block for synthesis of liquid crystal materials

  • A precursor for ester and amide derivatives with potential biological activity

  • A reagent for the preparation of modified peptides and proteins

Material Science Applications

In material science, potential applications include:

  • Preparation of specialty polymers

  • Synthesis of photoactive materials

  • Development of surfactants and amphiphilic compounds

  • Creation of specialty coatings and adhesives

Specific Synthetic Transformations

Table 1: Common Synthetic Transformations of 4-Propoxybenzoyl Chloride

Reaction TypeReagentProductPotential Applications
EsterificationAlcohols (ROH)4-Propoxybenzoate estersFragrances, plasticizers
AmidationAmines (RNH₂)4-PropoxybenzoamidesPharmaceuticals, peptide mimetics
Friedel-Crafts AcylationAromatic compounds4-Propoxybenzophenone derivativesUV absorbers, photosensitizers
ReductionLiAlH(OtBu)₃4-PropoxybenzaldehydeFragrances, chemical intermediates
Coupling reactionsOrganometallic reagentsKetone derivativesComplex organic synthesis

Comparison with Related Compounds

To better understand 4-propoxybenzoyl chloride, it is helpful to compare it with structurally related compounds.

Structural Analogs

Table 2: Comparison of 4-Propoxybenzoyl Chloride with Related Compounds

CompoundStructureKey DifferencesNotable Properties
4-Propoxybenzoyl chlorideC₁₀H₁₁ClO₂Reference compoundDiscussed throughout this review
4-Propylbenzoyl chlorideC₁₀H₁₁ClOContains -C₃H₇ instead of -OC₃H₇BP: 408.7 K at 0.027 bar ; less polar than 4-propoxybenzoyl chloride
Benzoyl chlorideC₇H₅ClOLacks para substituentMore volatile; stronger electron-withdrawing character at carbonyl
4-Methoxybenzoyl chlorideC₈H₇ClO₂Contains -OCH₃ instead of -OC₃H₇Similar electronic effects but less hydrophobic
4-(Fluorosulfonyl)benzoyl chlorideC₇H₄ClFO₃SContains -SO₂F instead of -OC₃H₇Strongly electron-withdrawing group; used in specialty applications

Reactivity Comparisons

The electron-donating nature of the propoxy group distinguishes 4-propoxybenzoyl chloride from benzoyl chloride and analogs with electron-withdrawing groups. This electronic effect:

  • Reduces the electrophilicity of the carbonyl carbon

  • May decrease the rate of nucleophilic acyl substitution reactions

  • Could enhance stability toward hydrolysis compared to benzoyl chloride

  • May influence the chemoselectivity in complex reaction mixtures

Current Research and Future Perspectives

Future Research Directions

Potential future research areas involving 4-propoxybenzoyl chloride might include:

  • Development of greener synthetic routes

  • Exploration of catalytic methods for selective transformations

  • Application in the synthesis of modified natural products

  • Investigation of potential biological activities of derivatives

  • Utilization in polymer chemistry and materials science

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator